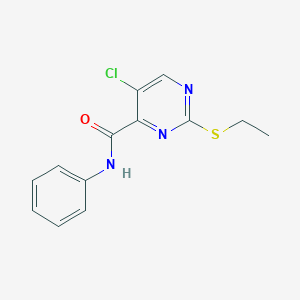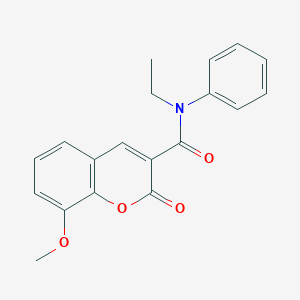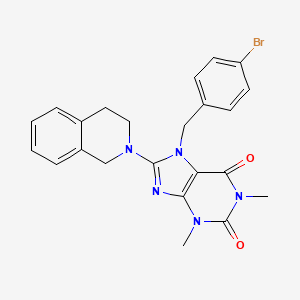![molecular formula C19H13BrN2O B3502365 6'-BROMO-1'-METHYL-1',2'-DIHYDRO-[2,3'-BIQUINOLIN]-2'-ONE CAS No. 448190-46-3](/img/structure/B3502365.png)
6'-BROMO-1'-METHYL-1',2'-DIHYDRO-[2,3'-BIQUINOLIN]-2'-ONE
Descripción general
Descripción
6’-BROMO-1’-METHYL-1’,2’-DIHYDRO-[2,3’-BIQUINOLIN]-2’-ONE is a synthetic organic compound belonging to the class of heterocyclic compounds It features a bromine atom at the 6’ position, a methyl group at the 1’ position, and a dihydroquinoline structure fused with a quinoline ring
Métodos De Preparación
The synthesis of 6’-BROMO-1’-METHYL-1’,2’-DIHYDRO-[2,3’-BIQUINOLIN]-2’-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Bromination: Introduction of the bromine atom at the 6’ position using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Methylation: Introduction of the methyl group at the 1’ position using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Cyclization: Formation of the dihydroquinoline structure through cyclization reactions, often involving the use of catalysts like palladium or nickel complexes.
Fusion: Fusion of the quinoline ring with the dihydroquinoline structure to form the final compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Análisis De Reacciones Químicas
6’-BROMO-1’-METHYL-1’,2’-DIHYDRO-[2,3’-BIQUINOLIN]-2’-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions using hydrogen gas in the presence of palladium on carbon can convert the compound to its fully reduced form.
Substitution: The bromine atom at the 6’ position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium thiolate.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex structures.
Major products formed from these reactions include various substituted quinoline and dihydroquinoline derivatives.
Aplicaciones Científicas De Investigación
6’-BROMO-1’-METHYL-1’,2’-DIHYDRO-[2,3’-BIQUINOLIN]-2’-ONE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules and materials.
Mecanismo De Acción
The mechanism of action of 6’-BROMO-1’-METHYL-1’,2’-DIHYDRO-[2,3’-BIQUINOLIN]-2’-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to disruption of cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell growth and proliferation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
6’-BROMO-1’-METHYL-1’,2’-DIHYDRO-[2,3’-BIQUINOLIN]-2’-ONE can be compared with other similar compounds, such as:
6-BROMO-1-METHYL-1,2-DIHYDROQUINOLINE: Similar structure but lacks the fused quinoline ring, resulting in different chemical and biological properties.
1-METHYL-1,2-DIHYDROQUINOLINE:
6-BROMOQUINOLINE: Lacks the dihydroquinoline structure, leading to different electronic properties and reactivity.
The uniqueness of 6’-BROMO-1’-METHYL-1’,2’-DIHYDRO-[2,3’-BIQUINOLIN]-2’-ONE lies in its fused ring structure and the presence of both bromine and methyl groups, which confer specific chemical and biological properties that are valuable in various research and industrial applications.
Propiedades
IUPAC Name |
6-bromo-1-methyl-3-quinolin-2-ylquinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN2O/c1-22-18-9-7-14(20)10-13(18)11-15(19(22)23)17-8-6-12-4-2-3-5-16(12)21-17/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRIXXCJLGIPZFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)C=C(C1=O)C3=NC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001242774 | |
| Record name | 6′-Bromo-1′-methyl[2,3′-biquinolin]-2′(1′H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001242774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
448190-46-3 | |
| Record name | 6′-Bromo-1′-methyl[2,3′-biquinolin]-2′(1′H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=448190-46-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6′-Bromo-1′-methyl[2,3′-biquinolin]-2′(1′H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001242774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-chlorophenyl)-N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-methyl-4-isoxazolecarboxamide](/img/structure/B3502284.png)
![2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3502287.png)
![2-(2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}ethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B3502292.png)


![2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B3502317.png)
![2-[4-(3-amino-2-cyano-3-thioxo-1-propen-1-yl)-2-ethoxyphenoxy]-N-(2-methoxyphenyl)acetamide](/img/structure/B3502345.png)
![N-(1H-benzimidazol-2-ylmethyl)-2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetamide](/img/structure/B3502359.png)
![N-[4-(4-morpholinylcarbonyl)phenyl]-3,3-diphenylpropanamide](/img/structure/B3502363.png)


![5-[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B3502373.png)

![N-(2-bromo-4,6-difluorophenyl)-3-chloropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3502387.png)
